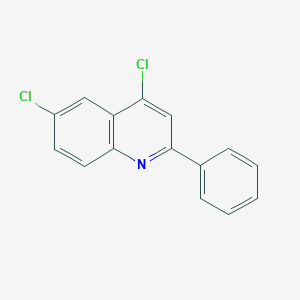

4,6-Dichloro-2-phenylquinoline

概述

描述

Bax 通道阻断剂是一种化合物,以其抑制 Bax 介导的线粒体细胞色素 c 释放的能力而闻名。Bax 是 Bcl-2 蛋白家族中的一个促凋亡成员,在凋亡调节中起着至关重要的作用。 通过阻断 Bax 通道,该化合物阻止了线粒体中细胞色素 c 的释放,从而抑制了凋亡途径 .

准备方法

合成路线和反应条件: Bax 通道阻断剂是一种 3,6-二溴咔唑衍生物。合成涉及 3,6-二溴咔唑与哌嗪衍生物的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂,并应用超声技术以增强溶解度 .

工业生产方法: Bax 通道阻断剂的工业生产涉及使用与实验室环境中类似的反应条件进行大规模合成。 该化合物通常以固体形式生产,并在室温下干燥条件下储存以保持其稳定性 .

化学反应分析

反应类型: Bax 通道阻断剂主要由于其结构中存在溴原子而发生取代反应。这些反应可以由亲核试剂促进。

常见试剂和条件:

亲核取代: 常见试剂包括哌嗪衍生物和 DMSO 等溶剂。

反应条件: 超声技术通常用于增强化合物在反应介质中的溶解度.

科学研究应用

Medicinal Chemistry

4,6-Dichloro-2-phenylquinoline serves as a crucial building block for synthesizing potential therapeutic agents. Its applications include:

- Antimalarial Drugs : Studies have shown that derivatives of quinoline compounds exhibit potent antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to existing treatments .

- Anticancer Agents : The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression, making it a candidate for developing anticancer therapies .

- Neuroprotective Effects : Its interaction with acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Biological Studies

Research utilizing this compound focuses on:

- Enzyme Inhibition : The compound has shown effectiveness in inhibiting protein kinases and acetylcholinesterase, which are critical in various cellular signaling pathways .

- Structure–Activity Relationships (SAR) : Detailed studies have elucidated the relationship between chemical structure modifications and biological activity, leading to the identification of more potent derivatives .

Material Science

The unique electronic properties of this compound make it suitable for:

- Organic Semiconductors : Its application in organic electronics is being explored due to its favorable charge transport characteristics .

- Optoelectronic Devices : The compound's properties allow for potential use in developing advanced optoelectronic materials.

Environmental Research

Research is ongoing into the environmental impact of this compound:

- Synthetic Phenolic Antioxidants : Investigations into its behavior in environmental contexts aim to assess its stability and degradation pathways .

Case Study 1: Antimalarial Efficacy

A study detailed the synthesis of 2-arylvinylquinolines, revealing that certain derivatives exhibited low nanomolar activity against Plasmodium falciparum strains resistant to chloroquine. The lead compound demonstrated not only efficacy but also low toxicity in murine models .

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| UCF501 | <10 | >200 |

| Compound A | 21.0 | >150 |

| Compound B | 37.0 | >100 |

Case Study 2: Neuroprotective Potential

Research highlighted the role of this compound derivatives in inhibiting acetylcholinesterase, suggesting their potential as neuroprotective agents against Alzheimer’s disease. The structure–activity relationship studies indicated that modifications at specific positions could enhance inhibitory potency .

作用机制

Bax 通道阻断剂通过抑制 Bax 蛋白的活性发挥作用。Bax 通过使线粒体外膜通透来促进细胞死亡,导致细胞色素 c 的释放,随后激活 caspase,caspase 是凋亡的执行者。 通过阻断 Bax 通道,该化合物阻止了这种级联反应,从而保持了细胞活力 .

类似化合物:

Bcl-2: Bcl-2 蛋白家族的另一个成员,它调节凋亡,但充当抗凋亡蛋白.

p53 抑制剂: 像 pifithrin-α 和 pifithrin-μ 这样的化合物,抑制 p53 的活性,p53 是一种参与凋亡调节的蛋白质.

独特性: Bax 通道阻断剂在其对 Bax 介导的线粒体细胞色素 c 释放的特异性抑制方面是独一无二的。与抗凋亡的 Bcl-2 不同,Bax 通道阻断剂直接针对 Bax 的促凋亡活性。 此外,虽然 p53 抑制剂针对凋亡调节中的不同途径,但 Bax 通道阻断剂通过抑制 Bax 特异性地调节线粒体途径 .

相似化合物的比较

p53 Inhibitors: Compounds like pifithrin-α and pifithrin-μ that inhibit the activity of p53, a protein involved in the regulation of apoptosis.

Uniqueness: Bax channel blocker is unique in its specific inhibition of Bax-mediated mitochondrial cytochrome c release. Unlike Bcl-2, which is anti-apoptotic, Bax channel blocker directly targets the pro-apoptotic activity of Bax. Additionally, while p53 inhibitors target a different pathway in apoptosis regulation, Bax channel blocker specifically modulates the mitochondrial pathway by inhibiting Bax .

生物活性

4,6-Dichloro-2-phenylquinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H9Cl2N

- CAS Number : 100914-76-9

This compound features a quinoline core with two chlorine atoms at the 4 and 6 positions and a phenyl group at the 2 position, which influences its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and molecular targets. Notably, it has been shown to inhibit:

- Protein Kinases : These enzymes are crucial in cell signaling pathways. Inhibition can lead to altered cellular proliferation and survival, making this compound a candidate for cancer therapy.

- Acetylcholinesterase : This enzyme is vital for neurotransmission. Inhibition may have implications in neurodegenerative diseases such as Alzheimer's disease.

Antimalarial Activity

Research indicates that derivatives of this compound exhibit significant antimalarial properties. For instance, in vitro studies demonstrated that certain analogs have effective inhibitory concentrations (EC50) against Plasmodium falciparum strains. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring can enhance potency.

| Compound | Structure Modification | EC50 (nM) |

|---|---|---|

| Compound A | -H | 41.2 ± 5.3 |

| Compound B | -NO2 (para) | 28.6 ± 0.9 |

| Compound C | -F (ortho) | 21.0 ± 2.1 |

Antitumor Activity

This compound and its derivatives have also been evaluated for antitumor activity across various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and BGC-823 (gastric cancer).

The results indicate a promising scope for developing new anticancer agents based on this compound.

Case Studies

- In Vivo Studies : In a study involving Sprague-Dawley rats, the pharmacokinetics of related compounds were analyzed after repeated oral administration. The findings showed significant accumulation in adipose tissues, suggesting potential metabolic pathways for drug development .

- Clinical Relevance : A study exploring the effects of chlorinated quinolines on tumorigenesis indicated that certain derivatives could inhibit the growth of tumors in murine models, further supporting their role as therapeutic agents .

属性

IUPAC Name |

4,6-dichloro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVLLVOLQPRLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544825 | |

| Record name | 4,6-Dichloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100914-76-9 | |

| Record name | 4,6-Dichloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。